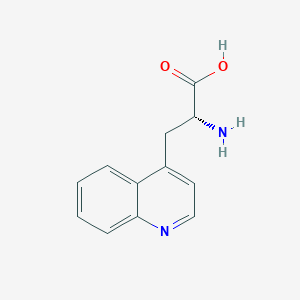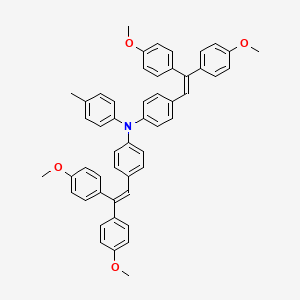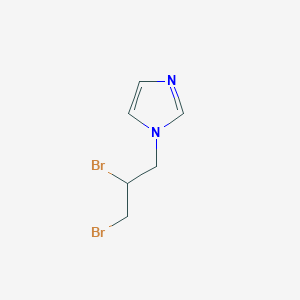
1-(2,3-Dibromopropyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dibromopropyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopropyl)-1H-imidazole typically involves the reaction of imidazole with 2,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2,3-Dibromopropyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dibromo group to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(2-azido-3-bromopropyl)-1H-imidazole, while reduction with LiAlH4 can produce 1-(2,3-dihydroxypropyl)-1H-imidazole.
科学研究应用
1-(2,3-Dibromopropyl)-1H-imidazole has various applications in scientific research, including:
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, as the dibromo group can enhance the flame-retardant properties of materials.
作用机制
The mechanism of action of 1-(2,3-Dibromopropyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dibromo group may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar dibromo groups but different overall structure and applications.
2,3-Dibromo-1-propanol: A related compound used as an intermediate in the synthesis of flame retardants and pharmaceuticals.
Uniqueness
1-(2,3-Dibromopropyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2,3-dibromopropyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. The imidazole ring provides a versatile scaffold for chemical modifications, while the dibromo group enhances the compound’s reactivity and potential use in various fields.
属性
CAS 编号 |
682336-96-5 |
|---|---|
分子式 |
C6H8Br2N2 |
分子量 |
267.95 g/mol |
IUPAC 名称 |
1-(2,3-dibromopropyl)imidazole |
InChI |
InChI=1S/C6H8Br2N2/c7-3-6(8)4-10-2-1-9-5-10/h1-2,5-6H,3-4H2 |
InChI 键 |
IMPRUGVUNTVTEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


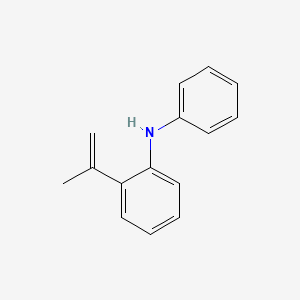
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
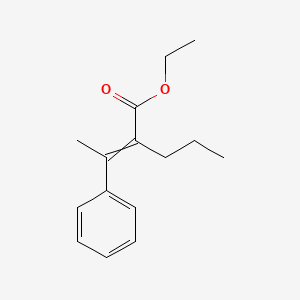
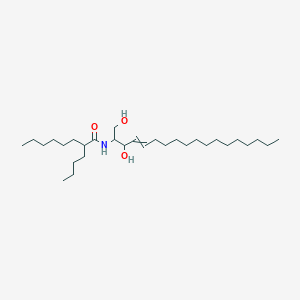

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
